molecular formula C6H13NO2 B2418823 [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol CAS No. 24675-65-8

[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol

Cat. No.: B2418823
CAS No.: 24675-65-8
M. Wt: 131.175
InChI Key: GOPWQGFZLNLOLI-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the pyrrolidine ring, making it a versatile intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-6(5-9)2-1-3-7-6/h7-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWQGFZLNLOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24675-65-8
Record name [2-(hydroxymethyl)pyrrolidin-2-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the functionalization of preformed pyrrolidine rings. One common method is the reduction of pyrrolidine-2,2-dicarboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved efficiency and consistency in product quality . Additionally, catalytic hydrogenation processes using metal catalysts like palladium on carbon (Pd/C) can be employed to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form pyrrolidine derivatives with varying degrees of saturation.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl groups, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic media

    Reduction: H2, Pd/C, LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides, basic conditions

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated pyrrolidine derivatives

    Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure allows for effective interaction with biological targets, enhancing drug efficacy. For instance, derivatives of this compound have been explored for their potential as psychotropics and lipid-lowering agents, particularly in the treatment of conditions such as hypertriglyceridemia and other metabolic disorders .

Case Study: Dual SphK1/SphK2 Inhibitors
Recent studies have focused on the structure-activity relationship of pyrrolidine-based inhibitors. One notable compound, identified as 22d, demonstrated potent inhibition of sphingosine kinases (SphK1 and SphK2), which are implicated in various cancers. The compound inhibited the growth of engineered Saccharomyces cerevisiae and reduced S1P levels in U937 cells, showcasing its potential as a therapeutic agent against malignancies .

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition and receptor binding. Its role as a tool for probing the effects of human sphingosine kinase inhibition has been highlighted in various experimental setups, contributing to a deeper understanding of complex biological processes and aiding in the development of new therapeutic strategies .

Material Science

Development of Advanced Materials
In material science, [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol is employed in developing advanced materials, including polymers and coatings that require specific mechanical properties and chemical resistance. This application is particularly valuable in industries such as automotive and aerospace, where durability and performance are critical .

Chiral Catalysis

Asymmetric Synthesis Applications
The compound functions as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is crucial for pharmaceuticals where the specific orientation of molecules can significantly affect therapeutic effects. The ability to influence stereochemistry through chiral catalysts enhances the efficacy and safety profiles of drug candidates .

Cosmetic Formulations

Stabilizing Agent
In the cosmetic industry, [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol is used as a stabilizing agent in formulations. It contributes to the texture and longevity of products while ensuring safety and efficacy for consumers .

Table 1: Structure-Activity Relationship of Pyrrolidine Derivatives

CompoundSphK1 Ki (μM)SphK2 Ki (μM)Activity
22d0.6790.951Potent dual inhibitor
12bNot specifiedNot specifiedModerate inhibition
12c0.3000.440Optimal length for inhibition

Table 2: Applications Overview

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for neurological drugs; psychotropic applications
Biochemical ResearchTool for enzyme inhibition studies; understanding biological processes
Material ScienceDevelopment of polymers; advanced materials for automotive/aerospace
Chiral CatalysisAsymmetric synthesis; production of enantiomerically pure compounds
Cosmetic FormulationsStabilizing agent; enhances product texture and longevity

Biological Activity

Overview

[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol, with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol, is a pyrrolidine derivative that has garnered attention for its potential biological activities, including antimicrobial and antiviral properties. This compound serves as a chiral building block in organic synthesis, which enhances its significance in medicinal chemistry and drug development.

The biological activity of [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol is attributed to its ability to interact with various biological targets through its hydroxyl and chiral carbon bonds. This interaction can lead to significant effects on cell function, including modulation of cell signaling pathways and gene expression. The compound's structural similarity to natural amino acids allows it to engage with biomolecules, potentially influencing enzyme activity and metabolic pathways .

Biological Activities

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameStructureMIC (mg/mL)Target Organisms
[2-(Hydroxymethyl)pyrrolidin-2-yl]methanolC6H13NO20.0039S. aureus, E. coli
Pyrrolidine Derivative AStructure A0.0048Bacillus mycoides
Pyrrolidine Derivative BStructure B0.0195C. albicans
Pyrrolidine Derivative CStructure C0.025Pseudomonas aeruginosa

Case Studies

Case Study 1: Synthesis and Evaluation
A study synthesized various pyrrolidine derivatives, including [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol, to evaluate their antimicrobial properties against a panel of bacteria. The results indicated that modifications to the hydroxymethyl group significantly enhanced antibacterial efficacy, suggesting that structural optimization could lead to more potent antimicrobial agents .

Case Study 2: Anticancer Activity Assessment
Another research effort focused on evaluating the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines. The study demonstrated that certain derivatives could induce apoptosis in cancer cells at low concentrations, highlighting their potential as therapeutic agents in oncology .

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